molecular formula C7H6N4O B12108220 Benzamide, 2-azido- CAS No. 33263-03-5

Benzamide, 2-azido-

Cat. No.: B12108220
CAS No.: 33263-03-5
M. Wt: 162.15 g/mol
InChI Key: QEGJOMIOCBBICD-UHFFFAOYSA-N
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Description

Benzamide, 2-azido-: is an organic compound that belongs to the class of azides. Azides are known for their versatility in organic synthesis and their ability to participate in a variety of chemical reactions. The compound is characterized by the presence of an azido group (-N₃) attached to the benzamide structure, which significantly influences its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the diazotransfer reaction, where a diazotizing reagent such as fluorosulfuryl azide (FSO₂N₃) is used to convert a 2-amino precursor to the corresponding 2-azido compound . This reaction is carried out under mild conditions and is known for its efficiency and high yield.

Industrial Production Methods: Industrial production of Benzamide, 2-azido- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions: Benzamide, 2-azido- undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

    Cycloaddition Reactions: Copper(I) catalysts are often used in the Huisgen cycloaddition.

Major Products Formed:

    Substitution Reactions: Various substituted benzamides.

    Reduction Reactions: 2-amino benzamide.

    Cycloaddition Reactions: Triazole derivatives.

Scientific Research Applications

Benzamide, 2-azido- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, 2-azido- involves its reactivity towards various molecular targets. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are known for their stability and biological activity. This reactivity is exploited in bioconjugation and drug development, where the compound can be linked to other molecules to enhance their properties and functions .

Comparison with Similar Compounds

    Benzamide: The parent compound without the azido group.

    2-Amino Benzamide: A precursor in the synthesis of Benzamide, 2-azido-.

    Triazole Derivatives: Products formed from the cycloaddition reactions of Benzamide, 2-azido-.

Uniqueness: Benzamide, 2-azido- is unique due to the presence of the azido group, which imparts distinct reactivity and versatility. This makes it a valuable compound in various fields, including synthetic chemistry, bioconjugation, and materials science.

Properties

CAS No.

33263-03-5

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

2-azidobenzamide

InChI

InChI=1S/C7H6N4O/c8-7(12)5-3-1-2-4-6(5)10-11-9/h1-4H,(H2,8,12)

InChI Key

QEGJOMIOCBBICD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)N=[N+]=[N-]

Origin of Product

United States

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